7-[4-(acetylamino)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(4-ACETAMIDOPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazolopyrimidine core, an acetamidophenyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 7-(4-ACETAMIDOPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through several synthetic routes. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This regioselective one-step synthesis provides high yields and excellent regioselectivity. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(4-ACETAMIDOPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization, thereby preventing viral replication . The compound’s structure allows it to bind to active sites on enzymes or receptors, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
- 5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 1,2,4-TRIAZOLO[4,3-A]PYRAZINE DERIVATIVES These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. The unique combination of functional groups in 7-(4-ACETAMIDOPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE contributes to its distinct reactivity and potential applications.
Properties
Molecular Formula |
C22H22N6O3 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
7-(4-acetamidophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H22N6O3/c1-13-19(21(30)27-17-6-4-5-7-18(17)31-3)20(28-22(25-13)23-12-24-28)15-8-10-16(11-9-15)26-14(2)29/h4-12,20H,1-3H3,(H,26,29)(H,27,30)(H,23,24,25) |
InChI Key |
OIRIUNLVERQMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)NC(=O)C)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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